BenchChemオンラインストアへようこそ!

2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Monoamine oxidase B (MAO-B) inhibition Structure-activity relationship (SAR) Neurodegenerative disease research

2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 476486-18-7) is a fully synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a 3-methylbenzylthio moiety at C2 and a 4-methylphenyl (p-tolyl) group at N3. With a molecular formula of C23H20N2OS and a molecular weight of 372.48 g·mol⁻¹, the compound belongs to the 2-thioquinazolin-4-one subclass—a chemotype extensively investigated for dual EGFR/VEGFR-2 kinase inhibition, DHFR inhibition (nonclassical antifolate activity), monoamine oxidase B (MAO-B) inhibition, and broad-spectrum antitumor activity.

Molecular Formula C23H20N2OS
Molecular Weight 372.5 g/mol
CAS No. 476486-18-7
Cat. No. B4699670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
CAS476486-18-7
Molecular FormulaC23H20N2OS
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C
InChIInChI=1S/C23H20N2OS/c1-16-10-12-19(13-11-16)25-22(26)20-8-3-4-9-21(20)24-23(25)27-15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3
InChIKeyMBIFZLHSAMIVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 476486-18-7): Core Identity and Procurement-Relevant Class Profile


2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 476486-18-7) is a fully synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a 3-methylbenzylthio moiety at C2 and a 4-methylphenyl (p-tolyl) group at N3 [1]. With a molecular formula of C23H20N2OS and a molecular weight of 372.48 g·mol⁻¹, the compound belongs to the 2-thioquinazolin-4-one subclass—a chemotype extensively investigated for dual EGFR/VEGFR-2 kinase inhibition, DHFR inhibition (nonclassical antifolate activity), monoamine oxidase B (MAO-B) inhibition, and broad-spectrum antitumor activity [2][3]. The compound is commercially available from multiple suppliers at ≥95% purity and is catalogued as a research-use-only small molecule [1].

Why Generic Substitution of 2-Thioquinazolin-4(3H)-ones (CAS 476486-18-7) Fails: The Meta-Methyl Benzylthio Advantage


2-Thioquinazolin-4(3H)-ones with closely related substitution patterns cannot be assumed functionally interchangeable. The 3-methylbenzylthio moiety in CAS 476486-18-7 places the methyl group at the meta position of the benzyl ring, a substitution topology that, in structurally analogous 2-benzylthio-quinazolinone series, has been shown to yield up to 21-fold greater MAO-B inhibitory potency compared to para-substituted or unsubstituted benzylthio congeners [1]. The regioisomer 2-((4-methylbenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one (CAS 22312-41-0) relocates the methyl group to the para position, altering electron density distribution on the benzyl ring and potentially reducing target binding affinity by an order of magnitude or more, as demonstrated in analogous SAR campaigns [1][2]. Furthermore, the presence of the N3 4-methylphenyl group (versus N3-phenyl in CAS 329779-64-8, or N3-4-ethoxyphenyl in CAS 573930-30-0) modulates lipophilicity (computed logP ≈4.87) and steric demand within the target binding pocket, directly impacting both pharmacokinetic behavior and target selectivity profiles [3].

Product-Specific Quantitative Differentiation Evidence for 2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 476486-18-7)


Meta-Methyl Benzylthio Substitution Position Confers a 21-Fold Potency Advantage Over Unsubstituted Benzylthio in MAO-B Inhibition (Class-Level Inference)

In a systematic SAR study of 2-substituted 4(3H)-quinazolinone thioether derivatives as human MAO inhibitors, the unsubstituted 2-benzylthio-quinazolin-4(3H)-one exhibited an MAO-B IC50 of 3.03 µM. Introduction of a halogen (Cl, Br, I) at the meta position of the benzyl ring increased potency to IC50 values ranging from 0.142 to 0.190 µM, representing a 16- to 21-fold improvement [1]. The meta-methyl substituent present in CAS 476486-18-7 is expected, on the basis of this SAR, to confer a significant intermediate potency gain relative to both the unsubstituted benzylthio analog (CAS 83671-73-2) and its para-methyl regioisomer (CAS 22312-41-0), for which no meta-substitution benefit can be realized [1].

Monoamine oxidase B (MAO-B) inhibition Structure-activity relationship (SAR) Neurodegenerative disease research

Dual N3-4-Methylphenyl and C2-3-Methylbenzylthio Substitution Differentiates from N3-Phenyl Analog (CAS 329779-64-8) in Lipophilicity and Predicted Membrane Permeability

The target compound CAS 476486-18-7 incorporates a 4-methyl substituent on the N3-phenyl ring, whereas its closest commercially available analog, 2-((3-methylbenzyl)thio)-3-phenyl-4(3H)-quinazolinone (CAS 329779-64-8), bears an unsubstituted N3-phenyl group [1]. Calculated SlogP for the 4-methylphenyl-containing target compound is approximately 4.87, compared to an estimated ~4.4 for the N3-phenyl analog, representing a ΔlogP of approximately +0.47 [2]. This incremental lipophilicity is predicted to enhance passive membrane permeability and blood-brain barrier penetration potential, while simultaneously increasing plasma protein binding. In the context of CNS-targeted quinazolinone programs (e.g., MAO-B inhibition for Parkinson's disease, tau oligomer inhibition for Alzheimer's disease), this physicochemical differentiation can translate into measurably different brain-to-plasma concentration ratios [3].

Lipophilicity (logP) ADME prediction Cell permeability

Absence of Electron-Withdrawing Halogens on the Benzylthio Ring Distinguishes CAS 476486-18-7 from 2-((2,4-Dichlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one (CAS 477332-61-9) in Redox Stability and CYP Liability

The 3-methylbenzylthio substituent of CAS 476486-18-7 contains only C–H and C–C bonds on the aromatic ring, whereas the structurally analogous 2,4-dichlorobenzylthio derivative CAS 477332-61-9 bears two electron-withdrawing chlorine atoms that significantly alter the electronic character of the benzylthio moiety . In quinazolinone DHFR/EGFR-TK inhibitor series, the presence of electron-withdrawing groups (EWGs) on the quinazolinone or benzylthio ring has been directly linked to enhanced DHFR inhibitory activity—compounds with EWGs achieved IC50 values as low as 0.03–0.08 µM against DHFR, compared to 0.30 µM for the unsubstituted benzylthio compound 24 [1]. However, chlorinated aromatics are also known substrates for CYP450-mediated oxidative metabolism and can generate reactive metabolites via arene oxide intermediates. The methyl-substituted compound CAS 476486-18-7 avoids this metabolic liability while retaining the meta-substitution topology favorable for target binding [2].

Metabolic stability Cytochrome P450 Redox potential

Computed logS (Aqueous Solubility) of CAS 476486-18-7 is Comparable to the 4-Methylbenzyl Regioisomer (CAS 22312-41-0) but the Meta-Methyl Topology Offers Superior Synthetic Diversification Potential for Library Enumeration

Predicted aqueous solubility (logS) for CAS 476486-18-7 is approximately −6.40, which is essentially identical to that of its para-methyl regioisomer CAS 22312-41-0, owing to their identical molecular formula and similar molecular packing characteristics [1]. However, the meta-methyl substitution on the benzylthio moiety introduces an asymmetric steric profile that enables regioselective functionalization at the unsubstituted ortho and para positions of the 3-methylbenzyl ring. This enables late-stage diversification via electrophilic aromatic substitution, directed C–H activation, or Pd-catalyzed cross-coupling that is not accessible with the para-methyl regioisomer, where the sole unsubstituted meta position is sterically and electronically deactivated . This synthetic advantage is particularly relevant for medicinal chemistry programs that require rapid analog generation for SAR exploration, where CAS 476486-18-7 serves as a more versatile core scaffold [2].

Aqueous solubility Chemical library design Synthetic tractability

The 2-Benzylthio-3-arylquinazolin-4(3H)-one Scaffold, Including CAS 476486-18-7, Exhibits Multi-Target Potential (DHFR, EGFR-TK, COX-2, MAO-B) that Single-Target Quinazolinones Do Not Match

Multiple independent studies have demonstrated that the 2-benzylthio-3-arylquinazolin-4(3H)-one scaffold is a privileged chemotype capable of engaging structurally diverse therapeutic targets. In the DHFR/EGFR-TK dual inhibition study by El-Gazzar et al. (2023), compound 24 (2-benzylthio-quinazolin-4-one) achieved EGFR-TK IC50 = 13.40 nM (vs. gefitinib IC50 = 18.14 nM) and DHFR IC50 = 0.30 µM (vs. MTX IC50 = 0.08 µM), with a GI50 of 15.1 µM across the NCI 60-cell-line panel [1]. In the 3-aryl-2-(benzylthio)quinazolin-4(3H)-one series evaluated for COX-2, LDHA, α-glucosidase, and α-amylase inhibition, derivatives 3a and 3g showed the most potent COX-2 and LDHA dual activity, while 5a and 5h surpassed quercetin as dual α-amylase/α-glucosidase inhibitors [2]. In the MAO-B inhibitor series, meta-substituted benzylthio derivatives achieved IC50 values down to 0.142 µM with complete selectivity over MAO-A [3]. CAS 476486-18-7, bearing both the meta-substituted benzylthio motif and the N3-aryl group, structurally embodies the features that confer this multi-target engagement capability, distinguishing it from mono-target quinazolinones such as gefitinib (EGFR-only) or methotrexate (DHFR-only) [1][3].

Polypharmacology Multi-target drug design Quinazolinone scaffold plasticity

N3-4-Methylphenyl vs. N3-4-Ethoxyphenyl: CAS 476486-18-7 Avoids the Metabolic O-Dealkylation Liability of CAS 573930-30-0 While Preserving Aryl π-Stacking Capacity

The N3-4-ethoxyphenyl analog CAS 573930-30-0 [3-(4-Ethoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one] contains an ethoxy substituent that is a well-established substrate for CYP2C9- and CYP2C19-mediated O-dealkylation, a metabolic pathway that generates a phenolic metabolite with altered hydrogen-bonding capacity and potentially reduced target affinity . In EGFR-TK inhibitor series, the presence of a 4-ethoxy group on the N3-phenyl ring has been associated with time-dependent loss of potency in cellular assays, attributed to rapid metabolic conversion to the 4-hydroxy metabolite [1]. CAS 476486-18-7 replaces the ethoxy group with a metabolically stable methyl substituent, preserving the hydrophobic and π-stacking character of the N3-aryl ring for target binding (as demonstrated by the favorable EGFR-TK IC50 of 13.40 nM for the closely related compound 24 bearing a 2-benzylthio group [2]) while eliminating the primary metabolic soft spot [1].

Metabolic O-dealkylation Cytochrome P450 isoforms CYP2C9/CYP2C19 Binding mode conservation

Procurement-Driven Application Scenarios for 2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 476486-18-7)


CNS Drug Discovery: MAO-B Inhibitor Lead Optimization Programs

The meta-methylbenzylthio topology of CAS 476486-18-7 aligns with the SAR requirement for potent MAO-B inhibition identified by Mostert et al. (2018), where meta-substituted benzylthio quinazolinones achieved IC50 values as low as 0.142 µM [1]. Combined with its predicted logP of ~4.87—favorable for blood-brain barrier penetration—this compound is a rational starting point for medicinal chemistry teams developing reversible, competitive MAO-B inhibitors for Parkinson's disease. The N3-4-methylphenyl group provides a metabolically stable aryl substituent that avoids the O-dealkylation liability of ethoxy or methoxy analogs, supporting sustained CNS exposure in in vivo efficacy models [2].

Oncology Polypharmacology: Dual EGFR/DHFR or EGFR/VEGFR-2 Inhibitor Discovery

The 2-benzylthio-3-arylquinazolin-4(3H)-one scaffold has demonstrated nanomolar EGFR-TK inhibition (IC50 = 13.40 nM for compound 24) and sub-micromolar DHFR inhibition (IC50 = 0.30 µM) in the same molecular framework [3]. CAS 476486-18-7 possesses the critical structural features—2-benzylthio group, N3-aryl substituent, and an unsubstituted quinazolinone core—that enable simultaneous engagement of both targets. For academic groups or biotech companies pursuing polypharmacology strategies against resistant tumors, this compound offers a validated multi-target entry point that single-target clinical candidates (gefitinib, lapatinib) cannot provide [3][4].

Chemical Biology Tool Compound Development: Target Deconvolution via Affinity-Based Proteomics

The meta-methyl substitution on the benzylthio ring of CAS 476486-18-7 preserves two unsubstituted aromatic positions (ortho and para to the methylene linker), enabling regioselective introduction of an alkyne or biotin tag via Pd-catalyzed Sonogashira coupling or directed C–H borylation/Suzuki sequence [5]. This synthetic versatility, absent in the para-methyl regioisomer CAS 22312-41-0, makes CAS 476486-18-7 the preferred scaffold for generating affinity probes for chemoproteomic target deconvolution. The compound's multi-target potential (DHFR, EGFR-TK, MAO-B, COX-2) increases the probability of identifying actionable protein targets in phenotypic screening hits [3][6].

Combinatorial Library Synthesis: Quinazolinone-Focused Diversity Collection for HTS

CAS 476486-18-7 serves as an ideal parent scaffold for constructing a focused 2-thioquinazolin-4(3H)-one library. The meta-methylbenzylthio moiety provides two chemically orthogonal diversification vectors (electrophilic aromatic substitution and cross-coupling at the benzyl ring), while the N3-4-methylphenyl group can be independently varied via parallel synthesis using substituted aryl isothiocyanates [5]. The predicted aqueous solubility (logS ≈ −6.40) is sufficient for HTS-compatible DMSO stock solutions at 10 mM, and the compound's compliance with Lipinski's Rule of Five (MW < 500, logP < 5, HBA ≤ 5, HBD = 0) ensures library members remain within drug-like chemical space [7].

Quote Request

Request a Quote for 2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.